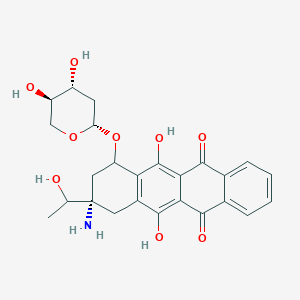
Amrubicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group . It is the active metabolite of amrubicin in lung cancer patients . It has a role as a topoisomerase II inhibitor, an antineoplastic agent, and an apoptosis inducer .
Synthesis Analysis
Amrubicinol is synthesized from amrubicin . A fully-automated analytical method for the measurement of Amrubicin and Amrubicinol concentrations in human plasma using LC-MS/MS has been developed .Molecular Structure Analysis
Amrubicinol has a molecular formula of C25H27NO9 . Its molecular weight is 485.5 g/mol . The IUPAC name is (7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione .Applications De Recherche Scientifique
Oncology: Small Cell Lung Cancer (SCLC) Treatment
Amrubicinol, as an active metabolite of amrubicin, has shown promising results in the treatment of small cell lung cancer (SCLC). It functions as a topoisomerase II inhibitor, stabilizing DNA-topoisomerase II complexes and causing DNA damage that leads to cancer cell death . Studies have demonstrated its efficacy in both first-line and refractory settings, with a notable impact on improving patient outcomes .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics and pharmacodynamics of amrubicinol is crucial for optimizing dosing regimens. Studies have characterized its metabolic profile, revealing that amrubicinol’s clearance rate is a significant determinant of its hematological toxicity, particularly neutropenia . This understanding aids in dose adjustments to minimize adverse effects while maintaining therapeutic efficacy.
Combination Chemotherapy
Amrubicinol is being investigated in combination with other chemotherapeutic agents like cisplatin. Clinical trials have explored this combination’s synergistic potential, aiming to enhance the overall response rate and survival outcomes in lung cancer patients previously treated with chemotherapy . The combination’s pharmacological interactions are a key research focus.
Non-Small Cell Lung Cancer (NSCLC)
Beyond SCLC, amrubicinol is also being studied for its therapeutic effects in non-small cell lung cancer (NSCLC). Research indicates that amrubicinol may offer a more potent antitumor effect and lower toxic effects on the heart, liver, and kidneys compared to other anthracyclines, which is significant given the cardiotoxicity associated with this drug class .
Clinical Trial Design and Methodology
Amrubicinol’s development involves rigorous clinical trial design to assess its safety and efficacy. Studies have focused on determining the maximum tolerated dose, dose-limiting toxicities, and safe doses for phase II testing. These trials are foundational for establishing amrubicinol’s role in cancer therapy and for regulatory approval processes .
Adverse Effects Management
Understanding and managing amrubicinol’s adverse effects are critical areas of research. While it shows almost no cardiotoxicity, common side effects include hematological toxicities like neutropenia and non-hematologic events such as anorexia, asthenia, and nausea . Research aims to develop strategies to mitigate these effects and improve patient quality of life during treatment.
Mécanisme D'action
Target of Action
Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .
Mode of Action
Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .
Biochemical Pathways
The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .
Pharmacokinetics
Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .
Result of Action
The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .
Action Environment
The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGDISMODBEAN-OAIQOSRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780387 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

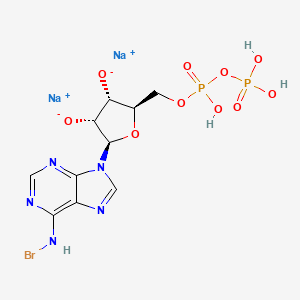
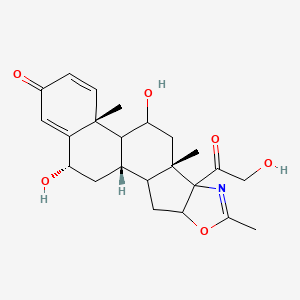


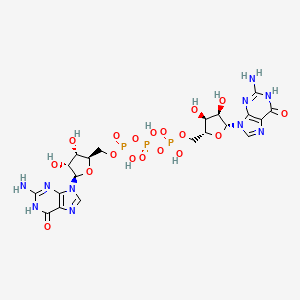
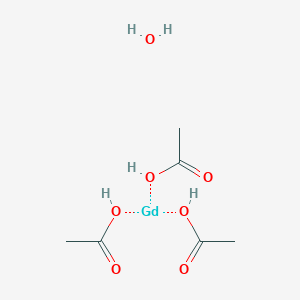
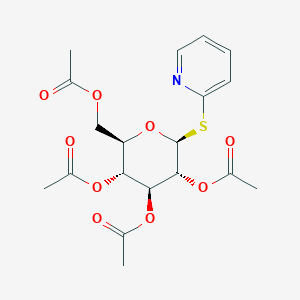
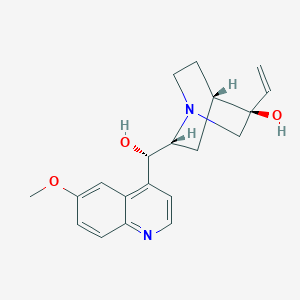


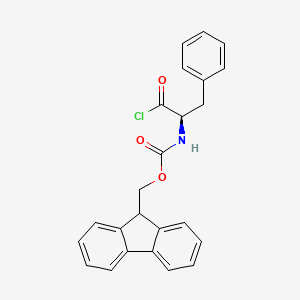
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)